molecular formula C14H22N2O16P2 B101532 UDP-L-arabinose CAS No. 15839-78-8

UDP-L-arabinose

カタログ番号: B101532
CAS番号: 15839-78-8
分子量: 536.28 g/mol
InChIキー: DQQDLYVHOTZLOR-IAZOVDBXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

UDP-L-arabinose is a nucleotide sugar involved in the biosynthesis of various polysaccharides and glycoproteins in plants. It is a derivative of uridine diphosphate (UDP) and L-arabinopyranose, a sugar molecule. This compound plays a crucial role in the formation of plant cell walls and is essential for plant development and growth .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of UDP-L-arabinose typically involves the use of UDP-sugar pyrophosphorylase enzymes. One method involves the conversion of sugar-1-phosphates of L-arabinose using recombinant UDP-sugar pyrophosphorylases from Arabidopsis thaliana or Bifidobacterium infantis. This process is a three-step procedure that includes the chemical synthesis of arabinose-1-phosphate, followed by enzymatic catalysis to produce this compound .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the enzymatic processes involved. advancements in glycoengineering and biotechnological methods have made it possible to produce this compound on a larger scale. The use of recombinant enzymes and optimized reaction conditions are key factors in improving the yield and efficiency of industrial production .

化学反応の分析

Types of Reactions

UDP-L-arabinose undergoes various chemical reactions, including interconversion, glycosylation, and autoglycosylation. The most notable reaction is the interconversion between this compound and UDP-beta-L-arabinofuranose, catalyzed by UDP-arabinopyranose mutases .

Common Reagents and Conditions

Common reagents used in these reactions include nucleotide sugar mutases and glycosyltransferases. The reactions typically occur under mild conditions, often in aqueous solutions at neutral pH. Enzymatic catalysis is a crucial aspect of these reactions, ensuring specificity and efficiency .

Major Products

The major products formed from these reactions include various polysaccharides and glycoproteins that are essential components of plant cell walls. These products play significant roles in plant structure, defense, and development .

作用機序

The mechanism of action of UDP-L-arabinose involves its role as a sugar donor in glycosylation reactions. It is converted to UDP-beta-L-arabinofuranose by UDP-arabinopyranose mutases, which then participate in the biosynthesis of arabinofuranosyl residues in polysaccharides and glycoproteins. These processes are crucial for the formation and maintenance of plant cell walls .

類似化合物との比較

UDP-L-arabinose is similar to other nucleotide sugars such as UDP-glucose, UDP-galactose, and UDP-xylose. its unique role in the biosynthesis of arabinofuranosyl residues sets it apart. Unlike other nucleotide sugars, this compound is specifically involved in the formation of arabinose-containing polysaccharides and glycoproteins, which are essential for plant cell wall integrity and function .

List of Similar Compounds

  • UDP-glucose
  • UDP-galactose
  • UDP-xylose
  • UDP-arabinofuranose

These compounds share similar structures and functions but differ in the specific sugars they donate and the types of polysaccharides and glycoproteins they help synthesize .

生物活性

UDP-L-arabinose (UDP-L-Ara) is a nucleotide sugar that plays a crucial role in various biological processes, particularly in plants and some bacteria. This article explores its synthesis, metabolic pathways, and biological significance, supported by recent research findings and case studies.

Overview of this compound

This compound is synthesized from UDP-xylose (UDP-Xyl) through the action of UDP-xylose 4-epimerases (UXEs). This compound is integral to the formation of polysaccharides in plant cell walls, particularly pectins and hemicelluloses. Its presence is vital for maintaining cell wall integrity and functionality.

Plant Synthesis

In plants, the synthesis of this compound occurs primarily in the Golgi apparatus and cytosol. The key enzymes involved include:

  • UDP-Xylose Synthases (UXSs) : These enzymes convert UDP-glucuronic acid to UDP-Xyl.
  • UDP-Xylose 4-Epimerases (UXEs) : These catalyze the conversion of UDP-Xyl to UDP-L-Ara.

Research indicates that in Arabidopsis thaliana, the main enzyme responsible for this conversion is AtMUR4, which localizes to the Golgi apparatus. Additionally, bifunctional UDP-glucose 4-epimerases (UGEs) such as AtUGE1 and AtUGE3 also contribute to this process in the cytosol .

Enzyme TypeFunctionLocalization
UXSConverts UDP-glucuronic acid to UDP-XylGolgi apparatus
UXEConverts UDP-Xyl to UDP-L-AraGolgi apparatus & Cytosol
UGEBifunctional enzyme with both UGE and UXE activityCytosol

Bacterial Synthesis

Certain bacteria, including Sinorhizobium meliloti, also synthesize this compound. The metabolic pathway involves similar enzymatic activities as observed in plants, with specific genes encoding for UXS and UXE activities identified .

Biological Significance

Cell Wall Composition : this compound is a critical component of plant cell walls, contributing to structural integrity and flexibility. Its incorporation into polysaccharides affects plant growth and development.

Role in Pathogen Interaction : In bacteria like Salmonella enterica, L-arabinose metabolism has been shown to influence biofilm formation. Mutants lacking the ability to transport L-arabinose exhibited increased biofilm formation, suggesting a regulatory role of this sugar in microbial community dynamics .

Case Studies

  • Arabidopsis thaliana Mutants : Studies involving Arabidopsis mutants deficient in AtUGE1 and AtUGE3 revealed reduced levels of L-arabinose in cell walls, leading to dwarf phenotypes. This indicates that these enzymes are essential for proper cell wall composition and plant morphology .
  • Salmonella Biofilm Formation : Research demonstrated that L-arabinose negatively impacts biofilm formation in Salmonella Typhimurium. The presence of L-arabinose led to downregulation of key genes involved in biofilm development, highlighting its potential as a regulatory molecule in bacterial communities .

特性

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6+,8-,9+,10+,11+,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQDLYVHOTZLOR-IAZOVDBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349271
Record name UDP-L-arabinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name UDP-L-arabinose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15839-78-8
Record name UDP-arabinose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15839-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name UDP-L-arabinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UDP-L-arabinose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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